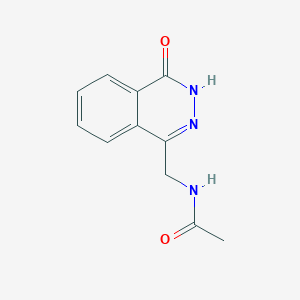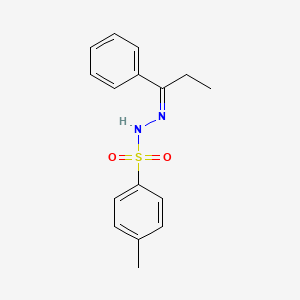
(+/-)-Atropine-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-Atropine-D3 is a deuterated form of atropine, a tropane alkaloid derived from plants such as Atropa belladonna. This compound is a racemic mixture, meaning it contains equal parts of two enantiomers, which are mirror images of each other. Atropine is well-known for its anticholinergic properties, which means it inhibits the action of the neurotransmitter acetylcholine in the nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Atropine-D3 typically involves the incorporation of deuterium atoms into the atropine molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterium Exchange Reactions: Conducting reactions in deuterated solvents to facilitate the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Atropine-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenating agents such as chlorine (Cl2) and bromine (Br2) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield atropine N-oxide, while reduction could produce tropine.
Scientific Research Applications
(+/-)-Atropine-D3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study deuterium incorporation and isotopic labeling.
Biology: Employed in studies of cholinergic systems to understand the role of acetylcholine in biological processes.
Medicine: Investigated for its potential therapeutic effects and as a tool to study the pharmacokinetics and pharmacodynamics of atropine.
Industry: Utilized in the development of new drugs and in the production of deuterated compounds for various applications.
Mechanism of Action
(+/-)-Atropine-D3 exerts its effects by competitively inhibiting muscarinic acetylcholine receptors. This blockade prevents acetylcholine from binding to these receptors, thereby reducing the parasympathetic nervous system’s activity. The molecular targets include muscarinic receptors in the heart, smooth muscles, and glands, leading to effects such as increased heart rate, relaxation of smooth muscles, and reduced glandular secretions.
Comparison with Similar Compounds
Similar Compounds
Scopolamine: Another tropane alkaloid with similar anticholinergic properties.
Hyoscyamine: The levorotatory isomer of atropine, which is more pharmacologically active.
Ipratropium: A synthetic anticholinergic agent used in respiratory conditions.
Uniqueness
(+/-)-Atropine-D3 is unique due to its deuterium incorporation, which can provide insights into metabolic pathways and improve the pharmacokinetic properties of the compound. The presence of deuterium can also enhance the stability and reduce the rate of metabolic degradation.
Properties
CAS No. |
60365-55-1 |
|---|---|
Molecular Formula |
C17H23NO3 |
Molecular Weight |
292.39 g/mol |
IUPAC Name |
[(1S,5R)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16?/i1D3 |
InChI Key |
RKUNBYITZUJHSG-KVOIBRKRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R)-6-(2-hydroxy-2-methylpropyl)-3-[(1R)-1-[4-(1-methyl-2-oxopyridin-4-yl)phenyl]ethyl]-6-phenyl-1,3-oxazinan-2-one](/img/structure/B11938635.png)
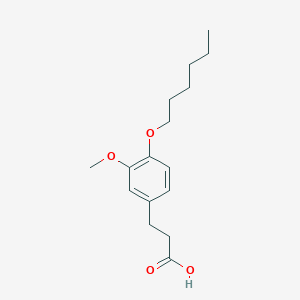
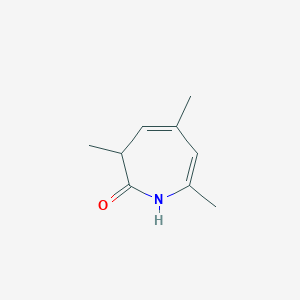

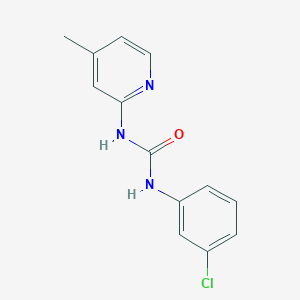
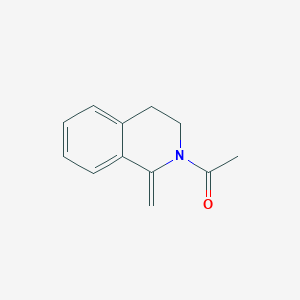
![Ethyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate](/img/structure/B11938660.png)
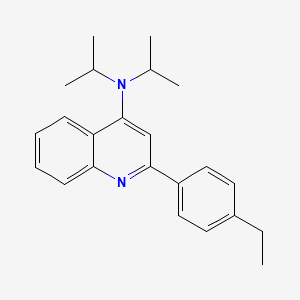
![1-Methyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B11938672.png)

